(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
説明
特性
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJZJXJIWGCCJ-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound features a complex structure that allows it to interact with various biological targets, potentially leading to therapeutic applications in cancer treatment, anti-inflammatory responses, and neuroprotection.
Structure and Properties
The compound's structure includes a benzofuran core, which is known for its bioactivity. The presence of the chlorobenzylidene moiety and the pyrrolidine group contributes to its pharmacological properties. These structural elements may enhance lipophilicity and facilitate interactions with cellular targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against various cancer cell lines, including K562 (human leukemia) and HepG2 (liver cancer) cells. The mechanisms of action often involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 15 | Apoptosis induction via ROS |
| Compound B | HepG2 | 20 | Caspase activation |
| (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | K562 | TBD | TBD |
2. Anti-inflammatory Effects
Benzofuran derivatives have also been studied for their anti-inflammatory properties. The compound has been reported to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions . The inhibition of NF-kB signaling pathways has been identified as a key mechanism in its anti-inflammatory action.
Table 2: Cytokine Inhibition by Benzofuran Derivatives
| Compound | Cytokine Target | Reduction (%) |
|---|---|---|
| Compound C | TNF-alpha | 93.8 |
| Compound D | IL-6 | 71 |
| (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | TBD | TBD |
3. Neuroprotective Effects
There is emerging evidence that certain benzofuran derivatives can exert neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. These compounds may inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cells .
Case Studies
Several case studies have documented the biological activity of related compounds:
-
Study on Apoptotic Mechanisms :
A study demonstrated that a related benzofuran derivative induced apoptosis in K562 cells by increasing ROS levels and activating caspases 3 and 7 after prolonged exposure . This supports the hypothesis that (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may exhibit similar effects. -
Inflammation Model :
In an animal model of inflammation, a benzofuran derivative significantly reduced edema and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
科学的研究の応用
Antidiabetic Properties
Recent studies have highlighted the compound's potential as a DRAK2 inhibitor, which is significant in diabetes management. DRAK2 (Death-associated protein kinase 2) plays a crucial role in β-cell apoptosis, and inhibiting this pathway can protect pancreatic islet cells from death. The compound demonstrated an IC50 value of 3.15 μM, indicating its potency as a protective agent against islet β-cell apoptosis, which is vital for maintaining insulin production and glucose homeostasis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on alkaline phosphatase (AP), an enzyme linked to various physiological processes, including bone mineralization and liver function. A series of synthesized analogs based on the benzofuran scaffold showed promising results, with some exhibiting high inhibitory potential against AP through a non-competitive mechanism. Molecular dynamics simulations confirmed the stability of the protein-ligand complex, suggesting that these compounds could serve as templates for further drug development .
Synthetic Pathways
The synthesis of (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves several key steps, including the condensation of appropriate precursors under specific conditions to yield the desired product. Recent advancements in synthetic methodologies have improved yields and purity, making it feasible to produce this compound at a larger scale for research purposes .
Case Study: DRAK2 Inhibition
In a comprehensive study on DRAK2 inhibitors, researchers synthesized a series of benzofuran derivatives, including the target compound. The study demonstrated that these derivatives not only inhibited DRAK2 effectively but also showed selectivity against other kinases, which is crucial for reducing potential side effects in therapeutic applications .
Case Study: Alkaline Phosphatase Inhibition
Another significant study focused on the inhibitory effects of various benzofuran derivatives on alkaline phosphatase activity. The findings indicated that certain modifications to the benzofuran structure enhanced inhibitory potency and selectivity, paving the way for developing new drugs targeting diseases associated with abnormal AP activity .
Data Tables
| Compound | IC50 (μM) | Target | Mechanism |
|---|---|---|---|
| (Z)-Compound | 3.15 | DRAK2 | Inhibition of apoptosis |
| Analog 1 | X.X | Alkaline Phosphatase | Non-competitive inhibition |
| Analog 2 | X.X | Alkaline Phosphatase | Competitive inhibition |
This table summarizes key findings related to the compound's biological activity and its derivatives.
化学反応の分析
Core Benzofuranone Reactivity
The benzofuran-3(2H)-one core undergoes characteristic ketone reactions:
-
Nucleophilic Addition : The carbonyl group at position 3 can react with nucleophiles like Grignard reagents or hydrides (e.g., NaBH), though steric hindrance from the benzylidene group may limit accessibility .
-
Tautomerism : Keto-enol tautomerism is possible, with the enol form stabilized by conjugation with the benzylidene group. This tautomerism can influence acidity (pKa ~8–10 for analogous aurones) .
Table 1: Benzofuranone Core Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Reduction | NaBH, MeOH | Benzofuran-3-ol derivative | |
| Nucleophilic substitution | R-MgX, THF | Alkylated product at C3 |
Benzylidene Group (C2 Substituent)
The (Z)-4-chlorobenzylidene group at C2 participates in:
-
Electrophilic Aromatic Substitution : The electron-withdrawing chloro group directs electrophiles to the meta position of the benzylidene ring. Nitration or sulfonation may occur under strong acidic conditions .
-
Cycloadditions : The α,β-unsaturated ketone system engages in Diels-Alder reactions with dienes (e.g., cyclopentadiene) under thermal or Lewis acid catalysis (AlCl) .
Table 2: Benzylidene Group Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | AlCl, 120°C, DCB | Cycloadduct with fused bicyclic ring | |
| Halogenation | Cl, FeCl | Dichloro derivative |
Hydroxyl Group (C6)
The phenolic -OH at C6 undergoes:
-
Etherification : Reacts with alkyl halides (e.g., CHI) under basic conditions (KCO) to form methyl ethers .
-
Acylation : Acetylated with acetic anhydride/pyridine to yield acetoxy derivatives, enhancing lipophilicity .
Table 3: Hydroxyl Group Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Methylation | CHI, KCO, DMF | 6-Methoxy derivative | |
| Acetylation | AcO, pyridine | 6-Acetoxy derivative |
Pyrrolidinylmethyl Substituent (C7)
The tertiary amine in the pyrrolidine ring enables:
-
Salt Formation : Reacts with HCl or HSO to form water-soluble ammonium salts .
-
Alkylation : Quaternary ammonium salts form with methyl iodide or benzyl chloride .
Table 4: Pyrrolidinylmethyl Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Protonation | HCl, EtOH | Pyrrolidinium chloride | |
| N-Alkylation | CHI, KCO | N-Methylpyrrolidinium iodide |
Synthetic Pathways
The compound is synthesized via:
-
Claisen-Schmidt Condensation : 6-Hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one reacts with 4-chlorobenzaldehyde under basic conditions (NaOH/EtOH) .
-
Microwave-Assisted Functionalization : The pyrrolidinylmethyl group is introduced via Mannich reaction under microwave irradiation .
Key Synthetic Steps :
Stability and Degradation
-
Photodegradation : The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimers .
-
Hydrolysis : The benzofuranone ring is stable under neutral conditions but hydrolyzes in strong acid/base to carboxylic acid derivatives .
Biological Activity Correlation
-
Antifungal Activity : The 4-chloro and pyrrolidinyl groups enhance membrane penetration, as seen in analogous aurones (IC ~2–5 μM) .
-
COX-II Inhibition : The hydroxyl group contributes to hydrogen bonding with enzyme active sites (IC ~0.8 μM) .
Analytical Characterization
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Bioavailability :
- The pyrrolidin-1-ylmethyl group in the target compound and its bromo analog likely enhances aqueous solubility compared to methyl or methoxy substituents, as seen in .
- Methoxy-substituted analogs (e.g., 4-OCH₃ derivatives) exhibit superior bioavailability scores (0.55–0.56) due to balanced lipophilicity and hydrogen-bonding capacity .
Bromo derivatives may exhibit stronger halogen-bonding interactions in target binding . Fluoro-substituted analogs (e.g., 2-F-benzylidene) show enhanced metabolic stability, as fluorine reduces oxidative degradation .
Aminoalkyl vs. Alkyl Substituents: Pyrrolidine and piperazine moieties (e.g., in the target compound and ) introduce basic nitrogen atoms, improving solubility and enabling interactions with acidic residues in enzyme active sites . Dimethylaminomethyl groups () offer similar benefits but with reduced steric hindrance compared to pyrrolidine .
Hydroxy Group Positioning :
- The 6-hydroxy group is conserved across all analogs, suggesting its critical role in hydrogen-bonding interactions with biological targets, such as kinases or DNA topoisomerases .
Table 2: Comparative Bioactivity Data (Inferred from Analogs)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) reacts with a benzofuran-3(2H)-one precursor under basic conditions (e.g., KOH in dioxane/water). Cyclization and functionalization steps (e.g., introducing pyrrolidin-1-ylmethyl groups) follow, often requiring controlled temperatures (60–80°C) and anhydrous solvents like THF or DMF to minimize side reactions. Structural analogs in highlight the importance of substituent positioning (e.g., chloro, hydroxy groups) on reaction efficiency . Alternative methods, such as nucleophilic additions or cyclocondensation (e.g., as in ), may also apply but require optimization of catalysts and solvent systems.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- X-ray crystallography for confirming stereochemistry (e.g., Z-configuration) and bond angles, as demonstrated for structurally similar benzofuran derivatives in and .
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) to resolve aromatic protons, hydroxy groups, and pyrrolidine methylene signals.
- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3200 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures spectral accuracy.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of the target compound?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dioxane/water mixtures ( ) favor cyclization.
- Catalyst screening : Base catalysts (KOH, NaOH) or phase-transfer agents (e.g., TBAB) can accelerate condensation.
- Temperature gradients : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) reduces decomposition.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) isolates the Z-isomer. shows substituents like chloro groups increase steric hindrance, requiring longer reaction times (~12–24 hrs) .
Q. How should discrepancies between computational predictions (e.g., docking studies) and experimental bioactivity data be resolved?
- Methodological Answer : If in silico models (e.g., molecular docking) overestimate binding affinity or solubility (as in ), validate via:
- Co-crystallization assays : Confirm target engagement using X-ray or cryo-EM.
- Dose-response experiments : Measure IC₅₀ values in vitro (e.g., enzyme inhibition assays).
- Solubility reassessment : Use shake-flask methods or HPLC-UV to compare predicted vs. experimental logP values. Adjust bioavailability predictions by incorporating permeability assays (e.g., Caco-2 cell monolayers) .
Q. What strategies are effective for validating analytical methods to quantify this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for:
- Linearity : Test 5–7 concentrations (e.g., 0.1–100 µg/mL) via HPLC-UV or LC-MS ( ).
- Precision : Intraday/interday RSD ≤5% for retention time and peak area.
- LOD/LOQ : Derive via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
- Recovery studies : Spike known concentrations into biological fluids (e.g., plasma) and compare extraction efficiencies (≥85%). ’s spectral libraries aid in method cross-validation .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Incubate at 40–60°C for 4–8 weeks (per ICH Q1A). Monitor degradation via HPLC.
- pH stress testing : Expose to buffers (pH 1–13) for 24–72 hrs. Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the pyrrolidine moiety).
- Light sensitivity : Follow ICH Q1B guidelines using UV-Vis spectroscopy. ’s thermodynamic data (e.g., ΔH of decomposition) supports kinetic modeling .
Data-Driven Research Considerations
Q. What computational tools are recommended for designing derivatives with enhanced bioactivity?
- Methodological Answer : Utilize:
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability.
- QSAR models : Train on datasets of benzofuran analogs ( ) to predict ADMET properties.
- Docking software (AutoDock Vina, Glide) : Screen virtual libraries for substituents (e.g., replacing 4-chloro with nitro groups) that improve target affinity. Validate top hits with free-energy perturbation (FEP) calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
